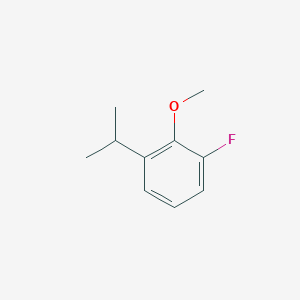

1-fluoro-2-methoxy-3-(propan-2-yl)benzene

Description

Significance of Aryl Fluorides as Strategic Building Blocks in Complex Molecule Synthesis

Aryl fluorides are crucial components in the synthesis of many complex and biologically active molecules. nih.gov The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and physiological properties. alfa-chemistry.com This is due to several factors, including the high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the relatively small size of the fluorine atom. wikipedia.orgacs.org

In medicinal chemistry, fluorinated compounds are used as anesthetics, and aryl fluorides are key intermediates for producing pharmaceuticals like the antibiotic ciprofloxacin (B1669076) and the anti-inflammatory drug flurbiprofen. alfa-chemistry.com In fact, in some years, up to half of all drugs approved by the U.S. Food and Drug Administration (FDA) have been organofluorine compounds. nih.gov The C-F bond is one of the strongest in organic chemistry, which imparts high thermal and chemical stability to molecules. wikipedia.org This stability is often exploited by medicinal chemists to block metabolic "soft spots" in a drug molecule, thereby reducing its metabolic clearance. acs.org

Beyond pharmaceuticals, aryl fluorides are valuable in agrochemicals, such as herbicides and pesticides, and in materials science for creating fluoropolymers, liquid crystals, and organic electronics. alfa-chemistry.comyoutube.com While historically challenging to synthesize, modern methods, including palladium-catalyzed coupling reactions, have made the formation of aryl fluorides more accessible. nih.govnih.gov

Modulatory Effects of Methoxy (B1213986) Groups on Aromatic Reactivity and Regioselectivity

The methoxy group (-OCH₃) is a powerful modulator of reactivity and regioselectivity in reactions involving aromatic rings. researchgate.net As a functional group consisting of a methyl group bonded to an oxygen atom, it is the simplest alkoxy group. wikipedia.org

In electrophilic aromatic substitution (EAS) reactions, the methoxy group is a strong activating group and an ortho, para-director. libretexts.orgproprep.com This means that an aromatic ring with a methoxy substituent will react faster in EAS reactions than benzene (B151609) itself, and incoming electrophiles will preferentially add to the positions ortho (adjacent) or para (opposite) to the methoxy group. libretexts.orgorganicchemistrytutor.com This directing effect is due to the oxygen atom's ability to donate a lone pair of electrons into the aromatic ring through resonance, which increases the electron density at the ortho and para positions and stabilizes the carbocation intermediate (the sigma complex) formed during the reaction. organicchemistrytutor.comyoutube.com Compared to other electron-donating groups, the methoxy group provides a favorable balance of electronic enhancement and low steric hindrance. researchgate.net

The Hammett equation quantifies this electronic influence, classifying the methoxy group as electron-donating at the para position and electron-withdrawing at the meta position. wikipedia.org This dual nature allows chemists to precisely control reaction pathways and build complex molecular architectures. The prevalence of the methoxy group in natural products has led to its inclusion in many drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov

Contextualization of Alkyl-Substituted Arenes in Advanced Synthetic Methodologies

Alkyl-substituted arenes are fundamental structures in organic chemistry, serving as starting materials and intermediates for a vast range of chemical products. acs.org The introduction of alkyl groups onto an aromatic ring can be achieved through various advanced synthetic methodologies, which have evolved significantly over time.

Classic methods include Friedel-Crafts alkylation and acylation. While direct alkylation can be prone to issues like carbocation rearrangements and polyalkylation, the acylation-reduction two-step sequence offers a more controlled route to linear alkyl chains. libretexts.org

More recently, transition-metal-catalyzed cross-coupling reactions have become indispensable for forming C(sp²)–C(sp³) bonds. researchgate.net Reactions like the Kumada (using Grignard reagents), Negishi (using organozinc reagents), and Suzuki-Miyaura (using organoboron reagents) couplings provide highly efficient and selective ways to attach alkyl groups to aromatic rings. organic-chemistry.org These methods often tolerate a wide variety of functional groups, making them suitable for the late-stage functionalization of complex molecules. researchgate.net For instance, iron- and cobalt-catalyzed cross-coupling reactions have been developed to connect alkyl halides with aryl Grignard reagents, showcasing the ongoing innovation in this field. organic-chemistry.org These advanced methodologies are crucial for constructing the highly substituted arenes that form the backbone of many functional materials and pharmaceuticals. rsc.org

Overview of Research Opportunities Pertaining to 1-fluoro-2-methoxy-3-(propan-2-yl)benzene and Related Structural Motifs

The specific compound This compound represents a unique confluence of the structural motifs discussed above. While extensive research dedicated solely to this exact isomer appears limited in publicly accessible literature, its structure suggests numerous avenues for investigation based on its constituent parts and related compounds.

The interplay between the three substituents—fluoro, methoxy, and isopropyl—on a benzene ring creates a complex electronic and steric environment. The methoxy group is a strong ortho, para-director, while the fluorine atom is a deactivating but also ortho, para-directing halogen. The isopropyl group is a weak activating ortho, para-director. Their positions relative to one another (1,2,3-substitution) would lead to complex and interesting regiochemical outcomes in electrophilic aromatic substitution reactions.

Research opportunities include:

Novel Synthesis: Developing efficient, regioselective synthetic routes to this compound and its isomers would be a valuable pursuit. This could involve multi-step sequences leveraging modern cross-coupling and C-H functionalization techniques. researchgate.netrsc.org

Medicinal Chemistry: Given that fluorinated and methoxy-containing arenes are prevalent in drug discovery, this compound could serve as a novel building block. alfa-chemistry.comnih.gov Its unique substitution pattern could be explored for creating new scaffolds to target various biological receptors.

Mechanistic Studies: The compound is an excellent substrate for studying the competitive and synergistic effects of different directing groups in aromatic reactions. Investigating its reactivity could provide deeper insights into the fundamental principles of physical organic chemistry.

The study of related, commercially available isomers can provide a predictive basis for the properties and reactivity of the target compound.

Data on Related Compounds

Below are interactive tables with data for structurally related chemical compounds.

Table 1: Related Fluoro-Methoxy-Arenes

Data sourced from publicly available chemical databases.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| 1-Fluoro-2-methoxybenzene | C₇H₇FO | 126.13 g/mol | 321-28-8 nih.gov |

| 1-Chloro-3-fluoro-2-methoxybenzene | C₇H₆ClFO | 160.57 g/mol | 53145-38-3 sigmaaldrich.com |

| 1-Fluoro-2-methoxy-3-nitrobenzene | C₇H₆FNO₃ | 171.1 g/mol | 484-94-6 calpaclab.com |

| 2-Fluoro-3-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 g/mol | 103438-88-6 ossila.com |

Table 2: Related Isopropyl-Substituted Fluoro-Methoxy-Arenes

Data sourced from publicly available chemical databases.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| 1-Fluoro-3-isopropyl-2-methoxybenzene | C₁₀H₁₃FO | 168.21 g/mol | 1167056-80-5 bldpharm.com |

| 4-Fluoro-2-isopropyl-1-methoxybenzene | C₁₀H₁₃FO | 168.21 g/mol | 771-71-1 bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-methoxy-3-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-7(2)8-5-4-6-9(11)10(8)12-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXZCGPULRBMHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Chemical Synthesis of 1 Fluoro 2 Methoxy 3 Propan 2 Yl Benzene

Retrosynthetic Analysis of the Fluorinated Methoxy-Isopropylbenzene Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 1-fluoro-2-methoxy-3-(propan-2-yl)benzene, several logical disconnections can be considered to reveal potential synthetic pathways.

The primary disconnections for the target molecule focus on the carbon-carbon and carbon-heteroatom bonds of the substituents on the benzene (B151609) ring.

Disconnection of the Isopropyl Group: This disconnection suggests the formation of the isopropyl group via an electrophilic aromatic substitution reaction on a 1-fluoro-2-methoxybenzene precursor. The forward reaction could be a Friedel-Crafts alkylation with an isopropyl halide or a Friedel-Crafts acylation with propanoyl chloride followed by reduction of the resulting ketone. The latter is often preferred to avoid carbocation rearrangements that can occur in Friedel-Crafts alkylations. wikipedia.orgmasterorganicchemistry.com

Disconnection of the Fluoro Group: This approach points towards the introduction of the fluorine atom onto a 2-isopropylanisole (B1582576) (2-methoxy-1-isopropylbenzene) core. The forward reaction would likely involve an electrophilic fluorination step, a reaction that has seen significant advances with the development of modern fluorinating agents. worktribe.commdpi.com Alternatively, a Directed ortho Metalation (DoM) followed by quenching with an electrophilic fluorine source could be envisioned.

Sequential Disconnections: A more practical approach often involves a series of disconnections. For instance, starting from a simpler, commercially available precursor like 2-fluoroanisole (B128887) guidechem.comnih.gov, one could first introduce the isopropyl group and then perform a subsequent functionalization, or vice versa. The order of these steps is critical and is dictated by the directing effects of the substituents, as will be discussed in subsequent sections. libretexts.org

A plausible retrosynthetic pathway is illustrated below, starting from 2-fluoroanisole, a readily available starting material. This pathway highlights key intermediates and the strategic bond formations required.

Figure 1: Retrosynthetic Analysis of this compound

This diagram illustrates two possible retrosynthetic approaches to the target molecule, highlighting key precursors.

Development of Novel Synthetic Routes via Directed Ortho Metalation (DOM) Strategies

Directed ortho Metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. rsc.orgpearson.com This method utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles. chembam.com Both methoxy (B1213986) and fluoro groups can act as DMGs, offering several potential DoM strategies for the synthesis of this compound. libretexts.orgrsc.org

One plausible DoM strategy begins with 2-fluoroanisole. The methoxy group is generally a stronger directing group than fluorine. However, the fluorine atom can also direct metalation. The regiochemical outcome can be influenced by the choice of base and reaction conditions.

A potential route involves the ortho-lithiation of 2-fluoroanisole, directed by the methoxy group, followed by reaction with an electrophile to introduce the isopropyl functionality. A direct isopropylation of the lithiated intermediate is challenging. A more controlled approach would involve reaction with acetone (B3395972) to form a tertiary alcohol, 2-(3-fluoro-2-methoxyphenyl)propan-2-ol. doubtnut.comyoutube.com This alcohol can then be subjected to dehydration to form the corresponding propene derivative, followed by hydrogenation to yield the final product.

Table 1: Directed ortho Metalation (DoM) Strategies for Anisole (B1667542) Derivatives

| Directing Group | Base/Solvent | Electrophile | Product Type | Reference |

|---|---|---|---|---|

| Methoxy (-OCH₃) | n-BuLi / THF | Acetone | Tertiary Alcohol | doubtnut.comyoutube.com |

| Methoxy (-OCH₃) | s-BuLi / TMEDA | Alkyl Halide | Alkylated Arene | chembam.com |

| Fluoro (-F) | LDA / THF | Silyl Chloride | Silylated Arene | libretexts.org |

| Methoxy (-OCH₃) | n-BuLi / Et₂O | CO₂ | Carboxylic Acid | rsc.org |

This interactive table summarizes various conditions and outcomes for the Directed ortho Metalation of anisole and its derivatives.

A proposed synthetic scheme utilizing DoM is as follows:

Lithiation: 2-fluoroanisole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperature. The methoxy group directs the lithiation to the C3 position.

Reaction with Electrophile: The resulting aryllithium species is reacted with acetone to form the tertiary alcohol, 2-(3-fluoro-2-methoxyphenyl)propan-2-ol.

Dehydration and Reduction: The tertiary alcohol is then dehydrated using an acid catalyst to yield 1-fluoro-2-methoxy-3-(prop-1-en-2-yl)benzene. Subsequent hydrogenation of the double bond, for example using H₂ over a palladium catalyst, would furnish the target molecule, this compound. chemguide.co.uk

Optimization of Fluorination and Alkylation Procedures for Selective Aromatic Functionalization

The introduction of the fluoro and isopropyl groups onto the aromatic ring requires careful optimization of reaction conditions to achieve the desired regioselectivity and yield.

Alkylation Procedures: The Friedel-Crafts reaction is a classic method for C-C bond formation on aromatic rings. wikipedia.org To introduce the isopropyl group, one could consider Friedel-Crafts alkylation of 2-fluoroanisole with an isopropyl halide. However, this reaction is prone to issues such as carbocation rearrangements and polyalkylation. masterorganicchemistry.com

A more reliable method is Friedel-Crafts acylation followed by reduction. This two-step process involves:

Acylation: Reaction of 2-fluoroanisole with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-(3-fluoro-2-methoxyphenyl)propan-1-one. tamu.edu The methoxy group is a strong activating and ortho-, para-directing group, while fluorine is a deactivating but also ortho-, para-directing group. The substitution is expected to occur predominantly at the position para to the fluorine and ortho to the methoxy group (C5) and at the position ortho to both (C3). Steric hindrance from the methoxy group might favor substitution at the C5 position. Therefore, careful optimization of the catalyst and reaction conditions is crucial to favor the desired C3 acylation.

Reduction: The resulting ketone can then be reduced to the corresponding alkyl group. Common methods for this reduction include the Clemmensen (using zinc-mercury amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions.

Table 2: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation

| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| AlCl₃ | Anhydrous, often in chlorinated solvents | High reactivity | Can be harsh, requires stoichiometric amounts | tamu.edu |

| FeCl₃ | Milder than AlCl₃, can be used in smaller amounts | More selective, less reactive | May require higher temperatures | wikipedia.org |

| Zeolites | High temperatures, often in gas phase | Reusable, environmentally friendly | Can lead to side reactions, requires specific equipment | wikipedia.org |

This interactive table compares common Lewis acid catalysts used in Friedel-Crafts acylation reactions.

Fluorination Procedures: Electrophilic fluorination has become a viable method for the direct introduction of fluorine onto aromatic rings. A variety of N-F reagents are available, with Selectfluor® being one of the most common. worktribe.commdpi.com

If the synthetic strategy involves fluorinating 2-isopropylanisole, the regioselectivity will be governed by the directing effects of the methoxy and isopropyl groups. Both are ortho-, para-directors, with the methoxy group being significantly more activating. Therefore, fluorination would be expected to occur at the positions ortho or para to the methoxy group. The C6 position is sterically hindered by the adjacent isopropyl group, making the C4 and C2 positions likely targets. To achieve the desired 1-fluoro-2-methoxy-3-isopropylbenzene, fluorination would need to occur at the C1 position of a 2-methoxy-3-isopropylbenzene precursor, which is not electronically favored. This suggests that introducing the fluorine atom before the isopropyl group is a more regiochemically sound strategy.

Table 3: Common Electrophilic Fluorinating Agents

| Reagent | Abbreviation | Characteristics | Reference |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Crystalline solid, stable, commercially available, powerful electrophilic fluorinating agent. | worktribe.commdpi.com |

| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, stable, good for fluorinating a wide range of nucleophiles. | worktribe.com |

| N-Fluoropyridinium salts | - | Cationic reagents with tunable reactivity based on the pyridine (B92270) substituents. | mdpi.com |

This interactive table provides an overview of common electrophilic fluorinating agents.

Stereoselective and Regioselective Considerations in the Synthesis of this compound Precursors

For the synthesis of an achiral molecule like this compound, regioselectivity is the paramount consideration. Stereoselectivity would become a factor if chiral centers were present in the precursors or if the final product was chiral, which is not the case here.

The regiochemical outcome of the key synthetic steps is determined by the electronic and steric effects of the substituents already present on the aromatic ring.

In Friedel-Crafts Reactions: When performing a Friedel-Crafts acylation on 2-fluoroanisole, the methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the fluoro group (-F) is a deactivating, ortho-, para-director. The strong activating nature of the methoxy group will dominate, directing the incoming acyl group to its ortho and para positions. The position para to the methoxy group is blocked by the fluorine. Therefore, substitution will occur at the positions ortho to the methoxy group (C3 and C1). The C3 position is sterically less hindered than the C1 position, which is flanked by the fluorine atom. However, the directing effects of both groups must be carefully considered, and a mixture of isomers is possible, necessitating careful optimization and purification.

In Directed ortho Metalation: In the DoM of 2-fluoroanisole, the methoxy group is a more powerful directing group than fluorine. libretexts.org This would direct the lithiation primarily to the C3 position, which is ortho to the methoxy group and meta to the fluorine. This high regioselectivity makes DoM an attractive strategy for controlling the substitution pattern. If 2-isopropylanisole were to be the substrate for DoM, the methoxy group would again direct the metalation to the C3 or C1 position. The steric bulk of the isopropyl group at C2 would likely favor metalation at the less hindered C1 position.

In Electrophilic Fluorination: If 2-isopropylanisole were to be fluorinated, the powerful ortho-, para-directing ability of the methoxy group would direct the incoming electrophilic fluorine to the C1 (ortho), C5 (para), or C3 (ortho) positions. The C3 position is already occupied. The C1 position is sterically hindered by the adjacent isopropyl group. Therefore, fluorination would likely occur at the C5 position, leading to an undesired isomer. This analysis further supports a synthetic strategy where the fluorine atom is introduced early in the sequence.

Advancements in Green Chemistry Principles Applied to the Synthesis of Fluorinated Arenes

The principles of green chemistry aim to design chemical processes that are more environmentally benign. Key metrics used to evaluate the "greenness" of a reaction include Atom Economy (AE) and the Environmental Factor (E-Factor). chembam.comlibretexts.orgnih.gov

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. A higher AE is desirable. AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

E-Factor: Developed by Roger Sheldon, this metric is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor is better. E-Factor = (Total Mass of Waste / Mass of Product)

Let's compare the green metrics for two hypothetical routes to a key intermediate, 1-(3-fluoro-2-methoxyphenyl)propan-1-one: a traditional Friedel-Crafts acylation and a DoM-based approach followed by reaction with propanal and subsequent oxidation.

Table 4: Comparative Green Chemistry Metrics for Two Synthetic Routes

| Metric | Route 1: Friedel-Crafts Acylation | Route 2: DoM Approach |

|---|

| Reaction | 2-Fluoroanisole + Propanoyl Chloride + AlCl₃ → Product + AlCl₃·Ketone complex + HCl | 1. 2-Fluoroanisole + n-BuLi → Lithiated intermediate + Butane 2. Lithiated intermediate + Propanal → Secondary alcohol 3. Secondary alcohol + Oxidant → Product | | Assumed Yield | 80% | 75% (over 3 steps) | | Atom Economy (AE) | ~55% (due to stoichiometric AlCl₃) | ~40% (multi-step, includes reagents and byproducts from each step) | | E-Factor (theoretical) | High (includes AlCl₃ waste, solvent, and acid quench) | Potentially lower if reagents are used catalytically and solvents are recycled. | This interactive table provides a simplified comparison of the green metrics for two potential synthetic pathways. Actual values would depend on specific experimental conditions and work-up procedures.

Beyond these metrics, other green chemistry principles can be applied:

Use of Catalysis: Friedel-Crafts reactions traditionally use stoichiometric amounts of Lewis acids, generating significant waste. tamu.edu The development of catalytic versions using solid acids or recyclable ionic liquids can improve the green profile of this reaction. numberanalytics.com DoM reactions inherently use stoichiometric organolithium reagents, which are highly reactive and require anhydrous conditions.

Safer Solvents: Many classical organic reactions use hazardous chlorinated solvents. Replacing these with greener alternatives like anisole itself, which has been shown to be an effective solvent in some reactions, or minimizing solvent use altogether, can significantly reduce the environmental impact. youtube.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another technique that can often reduce reaction times and energy input.

By carefully selecting the synthetic route and optimizing reaction conditions with green chemistry principles in mind, the synthesis of this compound can be made more efficient and sustainable.

Mechanistic Investigations of Chemical Transformations Involving 1 Fluoro 2 Methoxy 3 Propan 2 Yl Benzene

Elucidation of Electrophilic Aromatic Substitution Mechanisms on the Fluorinated Methoxy-Isopropylbenzene Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. The mechanism typically involves a two-step process: the initial attack of an electrophile on the π-electron system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. nrochemistry.comwikipedia.org The rate and regioselectivity of this substitution on 1-fluoro-2-methoxy-3-(propan-2-yl)benzene are dictated by the combined directing effects of the three substituents.

The directing influence of each substituent is a result of the balance between inductive effects (electron withdrawal or donation through sigma bonds) and resonance effects (electron withdrawal or donation through the π system). unc.edu

Methoxy (B1213986) Group (-OCH3): The methoxy group is a powerful activating group. unc.edu Its oxygen atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. However, this is significantly outweighed by its potent electron-donating resonance effect (+R), where a lone pair of electrons on the oxygen can be delocalized into the aromatic ring. This resonance donation greatly stabilizes the arenium ion intermediate, particularly when the electrophile attacks the ortho and para positions. Consequently, the methoxy group is a strong ortho, para-director.

Isopropyl Group (-CH(CH3)2): As an alkyl group, the isopropyl substituent is a weak activating group. It donates electron density primarily through a positive inductive effect (+I) and hyperconjugation. These effects also stabilize the arenium ion, making the isopropyl group an ortho, para-director.

Fluorine Atom (-F): The fluorine atom is a unique case. It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, like the methoxy group, it possesses lone pairs that can be donated to the ring via a resonance effect (+R). Although this +R effect is weaker than its -I effect, it is still sufficient to stabilize the arenium ion intermediate at the ortho and para positions more than at the meta position. Therefore, fluorine is a deactivating but ortho, para-directing substituent.

The methoxy group at C2 directs para to the C5 position and ortho to the (sterically hindered and substituted) C1 and C3 positions. The fluorine at C1 directs para to C4 and ortho to C6. The isopropyl group at C3 directs para to C6 and ortho to C4.

Based on this analysis, the C5 position is strongly activated by the para-directing effect of the most powerful activating group, the methoxy substituent. The C4 and C6 positions are activated by the weaker directing effects of the fluorine and isopropyl groups. Steric hindrance from the bulky isopropyl group at C3 may disfavor attack at the adjacent C4 position, particularly with large electrophiles. quora.com Therefore, electrophilic attack is most likely to occur at the C5 position, with potential for minor substitution at the C6 position, and less so at the sterically hindered C4 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Attack | Directing Effects of Substituents | Steric Hindrance | Predicted Outcome |

| C4 | para to Fluorine, ortho to Isopropyl | High (adjacent to bulky isopropyl group) | Minor Product |

| C5 | para to Methoxy | Low | Major Product |

| C6 | ortho to Fluorine, para to Isopropyl | Moderate | Possible Minor Product |

Studies on Nucleophilic Aromatic Substitution at the Fluorine Atom and Adjacent Positions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. Unlike SEAr, this reaction is facilitated by electron-withdrawing groups. masterorganicchemistry.com The substrate this compound, with its electron-donating methoxy and isopropyl groups, is considered an electron-rich aromatic ring and is therefore generally unreactive towards classical SNAr mechanisms. However, several pathways can be considered for nucleophilic substitution on this molecule.

The classical SNAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The leaving group then departs, restoring the aromaticity of the ring. This mechanism requires the presence of strong electron-withdrawing groups (such as -NO2 or -CN) positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. libretexts.org

For this compound, the ring is activated by electron-donating groups, which would destabilize the anionic Meisenheimer intermediate. Consequently, this substrate is expected to be highly unreactive under standard SNAr conditions. Fluorine is typically a good leaving group for SNAr because its high electronegativity activates the ring towards nucleophilic attack, and the C-F bond cleavage occurs in the fast, second step of the reaction. masterorganicchemistry.comyoutube.com However, without the necessary electronic activation, this pathway is mechanistically disfavored.

An alternative pathway for nucleophilic aromatic substitution, particularly under conditions of strong base, is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. masterorganicchemistry.com For this compound, a strong base such as sodium amide (NaNH2) or an organolithium reagent could potentially abstract a proton from a carbon atom adjacent to the fluorine atom.

Two possible benzyne intermediates could be formed:

3-methoxy-4-(propan-2-yl)benzyne: Formed by deprotonation at C6, followed by elimination of the fluoride ion. This is unlikely as there is no proton at C2 to be abstracted. The most acidic proton would be at C6, ortho to the fluorine.

Formation of 2-methoxy-3-(propan-2-yl)benzyne: Deprotonation at C6 followed by elimination of fluoride would lead to a benzyne with the triple bond between C1 and C6.

Once formed, the benzyne intermediate would be rapidly attacked by a nucleophile present in the reaction mixture. The nucleophile can add to either end of the benzyne triple bond. For a benzyne formed between C1 and C6, nucleophilic attack could occur at C1 or C6. The regioselectivity of this addition is influenced by the electronic effects of the remaining substituents. The electron-donating methoxy and isopropyl groups would direct the incoming nucleophile to produce a mixture of regioisomeric products.

Recent advances in organic synthesis have enabled the nucleophilic substitution of unactivated and even electron-rich aryl fluorides through radical pathways, often facilitated by photoredox catalysis. unc.eduresearchgate.net These methods overcome the limitations of the classical SNAr mechanism. researchgate.netnih.gov

In a typical photoredox-catalyzed SNAr reaction, a photocatalyst, upon excitation by light, oxidizes the electron-rich fluoroarene to a cation radical. researchgate.net This single-electron oxidation dramatically alters the electronic properties of the aromatic ring, making it highly electrophilic and susceptible to attack by a nucleophile. The subsequent nucleophilic addition results in a radical intermediate, which is then reduced to complete the substitution process, regenerating the photocatalyst.

This cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) represents a viable and powerful method for the functionalization of this compound. researchgate.net It allows for the substitution of the fluorine atom with a wide range of nucleophiles, including amines, alcohols, and carboxylic acids, under mild reaction conditions. unc.eduresearchgate.net

Reactivity of the Methoxy Group and Isopropyl Side Chain under Diverse Reaction Conditions

Beyond the reactions occurring directly on the aromatic ring, the methoxy and isopropyl substituents have their own characteristic reactivities.

The aryl methoxy group is generally stable, but it can undergo ether cleavage under harsh conditions, typically with strong protic or Lewis acids like hydrogen bromide (HBr), hydrogen iodide (HI), or boron tribromide (BBr3). This reaction converts the methoxy group into a hydroxyl group, yielding the corresponding phenol. The mechanism involves the protonation of the ether oxygen, followed by an SN2 or SN1-type cleavage of the methyl-oxygen bond by the conjugate base.

The isopropyl group possesses a tertiary benzylic hydrogen atom at the carbon directly attached to the benzene ring. Benzylic positions are particularly reactive due to the ability of the benzene ring to stabilize adjacent radicals, carbocations, or carbanions through resonance. brainly.com

Benzylic Halogenation: The tertiary benzylic hydrogen can be selectively replaced by a halogen (e.g., bromine) using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., with light or a radical initiator). This reaction proceeds via a benzylic radical intermediate.

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can oxidize alkyl side chains. However, the tertiary benzylic carbon of the isopropyl group lacks a hydrogen atom, making it resistant to oxidation reactions that typically form benzoic acid from primary or secondary alkylbenzenes. Under forcing conditions, cleavage of the carbon-carbon bond can occur.

Transition Metal-Catalyzed Coupling Reactions Involving the Fluorinated Aromatic Substrate

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl fluorides are often considered challenging substrates for these reactions due to the high strength of the C-F bond (approximately 126 kcal/mol), significant progress has been made in developing catalytic systems capable of activating these inert bonds. unc.edu

Common cross-coupling reactions that could be applied to this compound include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. The coupling of aryl fluorides requires specialized palladium catalysts with electron-rich, bulky phosphine ligands that can facilitate the difficult oxidative addition of the C-F bond to the metal center. tcichemicals.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. As with Suzuki coupling, the use of aryl fluorides as substrates necessitates the use of highly active catalyst systems, often employing specialized ligands to promote the challenging C-F bond activation. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nrochemistry.comorganic-chemistry.org The coupling of aryl fluorides is particularly challenging but has been achieved using highly active palladium catalysts, sometimes under copper-free conditions. wikipedia.orgacs.org

For this compound, these coupling reactions would replace the fluorine atom with a new substituent, providing a versatile route to a wide range of derivatives. The success of these transformations would be highly dependent on the choice of catalyst, ligand, and reaction conditions to overcome the high activation barrier of C-F bond cleavage.

Table 2: Potential Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)2) | C-C (Aryl-Aryl) | 2-methoxy-3-(propan-2-yl)-[1,1'-biphenyl] derivative |

| Buchwald-Hartwig | Amine (R2NH) | C-N | N-Aryl-2-methoxy-3-(propan-2-yl)aniline derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (Aryl-Alkynyl) | 1-(Alkynyl)-2-methoxy-3-(propan-2-yl)benzene derivative |

Radical Chemistry Pathways and Intermediates of this compound

Detailed mechanistic studies and specific research findings on the radical chemistry pathways and intermediates of this compound are not extensively available in the current body of scientific literature. General principles of radical chemistry involving substituted anisoles and benzene derivatives can, however, provide a foundational understanding of the potential reactivity of this compound.

Radical reactions are initiated by the formation of a free radical, an atom or molecule with an unpaired electron. For aromatic compounds like this compound, radical reactions can be initiated through various means, including thermal decomposition of radical initiators, photochemical activation, or electron transfer processes.

Once a radical is generated in the presence of this compound, several reaction pathways could be envisaged. These include hydrogen abstraction from the methoxy or the propan-2-yl group, or addition to the aromatic ring. The stability of the resulting radical intermediate is a key factor in determining the favored pathway. Generally, tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. libretexts.org Radicals adjacent to functional groups like ethers can also exhibit enhanced stability. libretexts.org

In the context of substituted anisoles, radical cations can be formed through processes like pulse radiolysis in aqueous media. dtu.dkacs.org These radical cations can then undergo various reactions. While specific studies on this compound are absent, research on anisole (B1667542) itself has shown that its radical cation can be studied to understand its reactivity. acs.org

Furthermore, the polarity of the reacting radical and the aromatic substrate can significantly influence the reaction rates. For instance, in radical additions to substituted anilines, a combination of an electrophilic radical and a nucleophilic arene leads to higher reaction rates. beilstein-journals.org The substituents on the benzene ring of this compound (fluoro, methoxy, and propan-2-yl groups) will influence the electron density of the aromatic ring and thus its nucleophilicity, which in turn would affect its reactivity towards different types of radicals.

It is also known that in reactions involving substituted benzoyl peroxides with anisole, dealkylation can occur, leading to the formation of a phenol. cdnsciencepub.com This suggests that radical-mediated cleavage of the methyl group from the methoxy substituent in this compound could be a possible transformation under certain radical conditions.

Recent advances in photochemistry have demonstrated that photocatalytically generated nitrogen-centered radicals can participate in the C-H amination of arenes. acs.orgacs.org While arenes with electron-withdrawing groups like fluorine have shown limited success in some of these reactions, anisole derivatives have demonstrated good reactivity. acs.orgacs.org This opens up the possibility of similar transformations for this compound, although specific experimental validation is required.

Due to the lack of specific experimental data for this compound, a detailed discussion of its radical chemistry remains speculative. Further experimental and computational studies are necessary to elucidate the specific radical pathways and intermediates for this compound.

Advanced Computational and Theoretical Characterization of 1 Fluoro 2 Methoxy 3 Propan 2 Yl Benzene

Quantum Chemical Calculations of Electronic Structure and Frontier Orbitals

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. In substituted benzenes, the HOMO and LUMO are typically derived from the π-system of the aromatic ring.

HOMO: The electron-donating methoxy (B1213986) and isopropyl groups, along with the weaker π-donation from fluorine, will raise the energy of the HOMO compared to unsubstituted benzene (B151609). This makes the molecule more susceptible to electrophilic attack. The HOMO density is expected to be highest at the positions ortho and para to the powerful methoxy directing group, although steric hindrance from the adjacent isopropyl group will influence this.

LUMO: The LUMO energy will also be influenced by the substituents. The inductive electron-withdrawing effect of the fluorine and oxygen atoms will likely lower the LUMO energy relative to benzene, making the molecule a better electron acceptor.

Detailed quantum chemistry calculations on fluorinated benzenes have shown that increasing fluorine substitution can significantly alter the nature of excited electronic states. nih.gov For instance, such substitutions can lower the energy of πσ* electronic states, which can lead to complex photophysical behavior. nih.gov While 1-fluoro-2-methoxy-3-(propan-2-yl)benzene has only one fluorine atom, its interaction with the other substituents will undoubtedly lead to a unique set of orbital energies.

Table 1: Predicted Qualitative Effects of Substituents on Frontier Orbital Energies of this compound Relative to Benzene

| Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Primary Electronic Effect |

| -OCH₃ (Methoxy) | Increase (significant) | Increase (slight) | Strong π-donation, moderate σ-withdrawal |

| -F (Fluoro) | Decrease (slight) | Decrease (significant) | Strong σ-withdrawal, weak π-donation |

| -CH(CH₃)₂ (Isopropyl) | Increase (slight) | Increase (slight) | Weak σ-donation |

| Combined Effect | Net Increase | Ambiguous/Slight Change | Dominance of -OCH₃ π-donation for HOMO, complex interplay for LUMO |

Density Functional Theory (DFT) Studies on Reactivity, Selectivity, and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method for studying the reactivity and selectivity of chemical reactions. For this compound, DFT calculations would be invaluable for predicting the outcomes of various reactions, particularly electrophilic aromatic substitution.

The regioselectivity of electrophilic attack is determined by the ability of the substituents to stabilize the intermediate carbocation (the arenium ion). The methoxy group is a strong activating and ortho-, para-directing group. The fluorine atom is deactivating but also ortho-, para-directing. The isopropyl group is weakly activating and ortho-, para-directing. In this 1,2,3-trisubstituted system, the directing effects of these groups will be in competition and influenced by sterics.

Reactivity: The strong electron-donating methoxy group is expected to make the benzene ring significantly more reactive towards electrophiles than unsubstituted benzene. libretexts.org Studies on anisole (B1667542) (methoxybenzene) show a rate increase of about ten thousand-fold for electrophilic substitution. libretexts.org

Selectivity: The most likely positions for electrophilic attack would be C4 and C6, which are para and ortho to the strongly activating methoxy group, respectively. However, the C6 position is sterically hindered by the adjacent isopropyl group. Therefore, the C4 position is predicted to be the most favored site for substitution. The C5 position is meta to the methoxy group and is expected to be the least reactive.

Reaction Pathways: DFT calculations can model the potential energy surface for a reaction, identifying the transition states and intermediates. For an electrophilic substitution reaction, this would involve calculating the energies of the different possible arenium ion intermediates. The intermediate with the lowest energy would correspond to the major product. Studies on the reaction of benzene with fluorine atoms have utilized DFT to elucidate the structures of intermediates and transition states. mdpi.com Similar approaches could be applied to understand the reactions of this compound.

Molecular Dynamics Simulations to Predict Conformational Behavior and Solvation Effects

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules, including their conformational preferences and interactions with solvent molecules. For this compound, the key conformational flexibility lies in the orientation of the methoxy and isopropyl groups.

Conformational Behavior: The methoxy group can rotate around the C-O bond. DFT studies on substituted anisoles have shown the existence of different conformers, such as O-cis and O-trans, with respect to the adjacent substituents. nih.gov In this compound, the orientation of the methoxy group will be influenced by steric interactions with the neighboring fluoro and isopropyl groups. Similarly, the isopropyl group can rotate around the C-C bond connecting it to the benzene ring. MD simulations could predict the most stable conformations and the energy barriers between them. Conformational analyses of related molecules like fluoroanisoles have been performed to understand their structural preferences. nih.gov

Solvation Effects: The presence of the polar C-F and C-O bonds will lead to specific interactions with polar solvents. MD simulations can model the solvent shell around the molecule, revealing how solvation affects its conformation and reactivity. For instance, MD simulations have been used to study the influence of a fluorobenzene (B45895) analogue on the conformational flexibility of RNA, highlighting the importance of interactions with the surrounding environment. nih.govnih.gov

Computational Analysis of Reaction Intermediates and Transition States in Transformational Pathways

The detailed study of reaction intermediates and transition states is crucial for a complete understanding of a chemical transformation. For this compound, this would be particularly relevant for understanding the mechanisms of reactions such as electrophilic substitution, nucleophilic aromatic substitution, or metallation.

Electrophilic Aromatic Substitution: As mentioned, DFT calculations can be used to determine the structures and relative energies of the possible arenium ion intermediates formed during electrophilic attack. This would provide a quantitative basis for the predicted regioselectivity. The transition states leading to these intermediates could also be located, allowing for the calculation of activation energies and reaction rates.

Nucleophilic Aromatic Substitution (SNAAr): While less common for such an electron-rich system, under certain conditions (e.g., with a very strong nucleophile), nucleophilic aromatic substitution could occur. The fluorine atom would be the most likely leaving group. Computational analysis could help to assess the feasibility of such a reaction by calculating the energy of the Meisenheimer complex intermediate. Studies on fluoro- and methoxy-substituted chalcones have explored competitive SNAr reactions. msu.edu

Transition States: The geometry of the transition state provides valuable information about the reaction mechanism. For example, in an electrophilic substitution reaction, the transition state would resemble the arenium ion intermediate. Computational analysis can reveal details about bond breaking and bond formation at the transition state.

Structure-Reactivity Relationships Derived from Theoretical Models

By systematically studying the computed properties of this compound and related molecules, it is possible to derive structure-reactivity relationships. These relationships connect the electronic and steric features of the molecule to its chemical behavior.

Influence of Substituents: The primary structure-reactivity relationship for this molecule is the directing effect of its substituents in electrophilic aromatic substitution. The general principle is that electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position (with the exception of halogens). libretexts.org

Quantitative Predictions: Theoretical models can go beyond these qualitative rules to provide quantitative predictions. For example, a quantitative relationship could be established between the calculated charge distribution in the molecule and its reactivity at different positions. The introduction of methoxy or fluorine substitutions has been shown to significantly impact the electronic properties and reactivity of organic molecules. researchgate.netrsc.org

Predictive Power: By building a theoretical model based on a series of related substituted benzenes, it would be possible to predict the properties and reactivity of other, yet to be synthesized, molecules. This predictive capability is one of the key strengths of computational chemistry. The anomalous reactivity of fluorobenzene in electrophilic aromatic substitution, for instance, has been rationalized through theoretical models that consider the interplay of inductive and resonance effects. acs.org

Synthesis and Exploration of Analogues and Derivatives of 1 Fluoro 2 Methoxy 3 Propan 2 Yl Benzene

Design Principles for Modifying the Aromatic Ring Substitution Pattern

The modification of the substitution pattern on the aromatic ring of 1-fluoro-2-methoxy-3-(propan-2-yl)benzene is governed by the principles of electrophilic aromatic substitution (EAS). The existing substituents—fluoro, methoxy (B1213986), and isopropyl groups—exert significant directing effects, influencing the position of incoming electrophiles. leah4sci.commasterorganicchemistry.com

The methoxy (-OCH₃) group is a powerful activating group and an ortho, para-director. libretexts.orgorganicchemistrytutor.com Its oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack. organicchemistrytutor.comyoutube.com Similarly, the isopropyl group is an alkyl group, which is also an activating, ortho, para-director due to its electron-donating inductive effect. chemistrysteps.com

Conversely, the fluorine atom is a deactivating group, yet it is also an ortho, para-director. organicchemistrytutor.com Its high electronegativity withdraws electron density from the ring inductively, making the ring less reactive than benzene (B151609) itself. lumenlearning.comlibretexts.org However, like the methoxy group, it has lone pairs of electrons that can participate in resonance, directing incoming electrophiles to the ortho and para positions. chemistrysteps.com

In the case of this compound, the interplay of these directing effects, along with steric hindrance from the bulky isopropyl group, will dictate the regioselectivity of further substitutions. The positions ortho and para to the strongly activating methoxy group are the most likely sites for electrophilic attack. However, the position ortho to both the methoxy and isopropyl groups will be sterically hindered. libretexts.org Therefore, the para position to the methoxy group would be the most favored site for substitution.

| Substituent | Electronic Effect | Directing Effect | Relative Reactivity |

| -F (Fluoro) | Inductively withdrawing, resonance donating | ortho, para | Deactivating |

| -OCH₃ (Methoxy) | Inductively withdrawing, strongly resonance donating | ortho, para | Activating |

| -CH(CH₃)₂ (Isopropyl) | Inductively donating | ortho, para | Activating |

Synthesis of Chiral Analogues via Asymmetric Induction

The introduction of chirality into aromatic compounds is of significant interest, particularly in the fields of medicinal chemistry and materials science. For a molecule like this compound, chiral analogues can be synthesized through various methods of asymmetric induction.

One prominent strategy involves the use of chiral catalysts in fluorination reactions. chimia.ch For instance, enantioselective fluorination of a precursor molecule could establish a stereocenter. While direct asymmetric fluorination of the aromatic ring is challenging, derivatization of the isopropyl group could provide a handle for asymmetric synthesis. For example, oxidation of the isopropyl group to a prochiral ketone would allow for asymmetric reduction to a chiral alcohol.

Enzymatic approaches have also emerged as powerful tools for the synthesis of chiral fluorinated compounds. the-innovation.orgthe-innovation.org Enzymes such as olefin reductases can be used to achieve the asymmetric binding of fluorinated groups to vinyl aromatic hydrocarbons under light induction. the-innovation.orgthe-innovation.org This could be applied to a derivative of the target molecule containing an alkene substituent. The use of chiral Ni(II) complexes has also proven effective in the synthesis of fluorinated amino acids, demonstrating the potential for metal-catalyzed asymmetric synthesis of more complex analogues. beilstein-journals.org

Strategic Incorporation of this compound Substructures into Complex Molecular Architectures

Substituted phenyl groups are crucial building blocks in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. wisdomlib.org The this compound substructure can be strategically incorporated into larger molecular architectures to modulate their biological activity and physicochemical properties.

In medicinal chemistry, the replacement of a simple phenyl ring with a substituted analogue can lead to enhanced potency, improved metabolic stability, and better solubility. acs.org The unique combination of a hydrogen bond acceptor (methoxy), a lipophilic group (isopropyl), and a fluorine atom can influence interactions with biological targets. The fluorine atom, in particular, can alter the pKa of nearby functional groups and block metabolic oxidation.

The synthesis of such complex molecules often involves coupling reactions where the functionalized benzene derivative acts as a building block. For instance, if the aromatic ring is further functionalized with a halide or a boronic acid, it can participate in cross-coupling reactions like Suzuki or Stille couplings to form carbon-carbon bonds with other molecular fragments. The dearomatization of arenes is another powerful method for creating three-dimensional alicyclic compounds from flat aromatic starting materials. drugdiscoveryonline.com

Derivatization for Investigating Steric and Electronic Effects on Reactivity

The derivatization of this compound provides a platform to systematically investigate the influence of steric and electronic effects on the reactivity of the aromatic ring. numberanalytics.comfrancis-press.com By introducing additional substituents at various positions, the interplay between the existing groups and the new functional group can be studied.

The following table outlines potential derivatizations and their expected impact on the electronic and steric properties of the molecule:

| Derivative | Position of New Substituent | Expected Electronic Effect | Expected Steric Impact |

| Nitrated | para to -OCH₃ | Increased electron withdrawal | Minimal |

| Brominated | para to -OCH₃ | Increased electron withdrawal | Minimal |

| Acylated | para to -OCH₃ | Increased electron withdrawal | Moderate |

| Alkylated | ortho to -F | Increased electron donation | Significant |

These derivatizations would allow for a detailed study of how slight changes in the substitution pattern can have a pronounced influence on the molecule's properties and reactivity in subsequent chemical transformations. nih.gov

Development of Precursors for Advanced Material Science Applications (General Focus)

Functionalized aromatic compounds are pivotal as precursors in the development of advanced materials, including polymers and nanomaterials. marketdataforecast.comdrpress.org The unique substitution pattern of this compound and its derivatives makes them interesting candidates for such applications.

The presence of fluorine can impart desirable properties to polymers, such as high thermal stability, chemical resistance, and specific optical properties. acs.orgnih.govmdpi.com Fluorinated aromatic compounds are used in the synthesis of high-performance polymers like poly(ether ether ketone) (PEEK) and other fluoropolymers. The methoxy group can serve as a reactive site for further polymerization or as a handle for grafting onto surfaces.

Derivatives of this compound could be designed to be polymerizable monomers. For example, the introduction of a vinyl or an ethynyl (B1212043) group would allow for addition polymerization, while the incorporation of two reactive functional groups (e.g., diols, diamines, or dihalides) would enable step-growth polymerization. The resulting polymers could find applications in areas such as electronics, aerospace, and membrane technology. marketdataforecast.comresearchgate.net The unique combination of substituents could also be exploited in the design of liquid crystals or other ordered materials.

Advanced Spectroscopic and Spectrometric Applications in Elucidating Complex Reactivity of 1 Fluoro 2 Methoxy 3 Propan 2 Yl Benzene

In Situ NMR Spectroscopy for Monitoring Reaction Kinetics and Intermediate Formation

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time monitoring of chemical reactions. By acquiring spectra directly from the reaction mixture at various time points, it allows for the simultaneous observation of reactant consumption, intermediate formation and decay, and product generation. This provides invaluable kinetic data and mechanistic insights that are often missed by conventional offline analysis. beilstein-journals.orgresearchgate.net

For a reaction involving 1-fluoro-2-methoxy-3-(propan-2-yl)benzene, ¹H, ¹³C, and ¹⁹F NMR spectra can be recorded sequentially. The integration of specific signals corresponding to each species allows for the construction of concentration-versus-time profiles. From these profiles, reaction rates, rate constants, and reaction orders can be determined. Furthermore, the detection and structural characterization of transient intermediates, which may only exist for short periods, are often possible, providing direct evidence for proposed reaction pathways. beilstein-journals.org Flow chemistry setups coupled with NMR spectroscopy have become particularly effective for studying fast reactions and detecting short-lived intermediates by offering precise control over reaction time and conditions. researchgate.net

Interactive Data Table: Hypothetical In Situ NMR Monitoring of a Reaction

The following table simulates data that could be obtained from in situ NMR monitoring of a hypothetical electrophilic substitution reaction of this compound.

| Reaction Time (min) | Concentration of Starting Material (%) | Concentration of Intermediate (%) | Concentration of Product (%) |

| 0 | 100 | 0 | 0 |

| 10 | 75 | 15 | 10 |

| 20 | 50 | 25 | 25 |

| 30 | 25 | 18 | 57 |

| 60 | 5 | 2 | 93 |

| 120 | <1 | 0 | >99 |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Reaction Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for reactants, intermediates, and products. This is crucial for identifying unknown species in a complex reaction mixture. When coupled with a separation technique like liquid chromatography (LC-HRMS), it becomes a formidable tool for mapping reaction pathways. nih.govacs.org

Tandem Mass Spectrometry (MS/MS) adds another layer of structural information. In an MS/MS experiment, a specific ion (a parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers and to elucidate the connectivity of atoms. For reactions of this compound, this could involve tracking the modification of the methoxy (B1213986) or isopropyl groups or substitution on the aromatic ring. While powerful, studies have shown that for fluorinated compounds, combining MS with techniques like ¹⁹F NMR is often necessary to achieve a complete mass balance and identify all fluorinated byproducts. nih.govacs.org

Interactive Data Table: Plausible HRMS and MS/MS Fragmentation Data

This table illustrates potential fragmentation data for a hypothetical reaction product of this compound, such as a hydroxylated derivative.

| Parent Ion (m/z) | Proposed Formula | Daughter Ion (m/z) | Proposed Neutral Loss |

| 184.0951 | C₁₀H₁₃FO₂ | 169.0716 | CH₃ |

| 184.0951 | C₁₀H₁₃FO₂ | 141.0767 | C₃H₇ |

| 184.0951 | C₁₀H₁₃FO₂ | 153.0818 | OCH₃ |

| 169.0716 | C₉H₁₀FO₂ | 141.0403 | CO |

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Probing Intermolecular Interactions and Bonding Changes

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Changes in the chemical structure, such as bond formation or breakage, and variations in intermolecular interactions, like hydrogen bonding, result in shifts in the frequencies and intensities of vibrational bands.

For this compound, FT-IR and Raman spectra would exhibit characteristic bands for C-H, C-O, C-F, and aromatic C=C stretching and bending modes. During a reaction, the appearance of new bands (e.g., an O-H stretch in a hydroxylation reaction) or the disappearance of reactant bands provides direct evidence of chemical transformation. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental spectra to assign vibrational modes and interpret spectral changes, as has been done for related molecules like 2,4-difluoro-1-methoxybenzene. isroset.org This combined approach can reveal subtle changes in bond strength and molecular conformation related to reactivity.

Interactive Data Table: Characteristic Vibrational Frequencies

This table lists representative vibrational frequencies for the functional groups within this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H | Stretch | 3100-3000 | FT-IR/Raman |

| Aliphatic C-H (isopropyl) | Stretch | 2970-2870 | FT-IR/Raman |

| Aromatic C=C | Stretch | 1600-1450 | FT-IR/Raman |

| C-O (methoxy) | Stretch | 1260-1200 (asymmetric), 1050-1000 (symmetric) | FT-IR |

| C-F | Stretch | 1250-1000 | FT-IR |

X-ray Crystallography of Co-crystals or Derivatives for Precise Structural Elucidation Related to Reactivity

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic and molecular structure of a crystalline material. patnawomenscollege.innih.gov While this compound itself may not be a crystalline solid at room temperature, crystalline derivatives or co-crystals can be prepared. The resulting crystal structure provides definitive information on bond lengths, bond angles, and torsion angles. nih.gov

This structural data is invaluable for understanding reactivity. For instance, steric hindrance around a reaction site, caused by the bulky isopropyl group, can be precisely quantified. Deviations from ideal bond lengths or angles can indicate ring strain or electronic effects influencing the molecule's stability and reactivity. researchgate.net Furthermore, the analysis of intermolecular interactions within the crystal lattice, such as C-H···F or C-H···O interactions, can provide insights into how the molecule might interact with other reagents or solvents. researchgate.net

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative

This table presents plausible crystallographic data for a solid derivative of this compound, highlighting key structural parameters.

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic crystal symmetry. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| C-F Bond Length | 1.36 Å | Reflects the strength and nature of the carbon-fluorine bond. |

| C(aromatic)-O Bond Length | 1.37 Å | Indicates the degree of conjugation of the methoxy group with the ring. |

| C(aromatic)-C(isopropyl) Bond Length | 1.52 Å | Standard length for a sp²-sp³ carbon-carbon single bond. |

| Dihedral Angle (Methoxy vs. Ring) | 12.5° | Quantifies the twist of the methoxy group relative to the plane of the benzene (B151609) ring, indicating potential steric effects. |

Fluorine-19 NMR Spectroscopy for Probing Electronic Environments and Mechanistic Insights

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive tool for studying fluorinated organic molecules. nih.gov The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift range, making its signals highly responsive to changes in the local electronic environment. nih.gov This sensitivity allows ¹⁹F NMR to serve as a powerful probe for tracking reactions and elucidating mechanisms. nih.gov

In this compound, the chemical shift of the fluorine atom is influenced by the electron-donating methoxy and isopropyl groups. During a chemical reaction, any change to the electronic structure of the aromatic ring—such as the addition of an electron-withdrawing group—will cause a predictable shift in the ¹⁹F signal. beilstein-journals.org Observing the formation of fluorinated intermediates and products, and measuring their distinct chemical shifts and coupling constants (e.g., J-coupling to nearby protons), can provide definitive evidence for a proposed mechanistic pathway. researchgate.netrsc.org

Interactive Data Table: Expected ¹⁹F NMR Chemical Shift Changes

This table shows hypothetical ¹⁹F NMR data for this compound and how its chemical shift might change upon electrophilic substitution.

| Compound | Substituent (at C-4) | Expected ¹⁹F Chemical Shift (δ, ppm) | Rationale for Shift |

| Starting Material | -H | -135.0 | Reference value, influenced by -OCH₃ and -CH(CH₃)₂ |

| Product A | -NO₂ | -130.5 | The electron-withdrawing NO₂ group deshields the ¹⁹F nucleus, causing a downfield shift. |

| Product B | -NH₂ | -142.3 | The electron-donating NH₂ group shields the ¹⁹F nucleus, causing an upfield shift. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. nih.gov Many chemical reactions, particularly those involving single-electron transfer (SET) or high-energy processes like photolysis, proceed through radical intermediates. EPR is often the only technique that can directly observe and characterize these highly reactive species. acs.org

If a reaction of this compound were to generate a radical cation or a radical intermediate, EPR spectroscopy could be used to confirm its existence. The EPR spectrum provides two key pieces of information: the g-value, which is characteristic of the radical's electronic structure, and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ¹⁹F, and ¹⁴N). udel.edu Analysis of these couplings reveals the distribution of the unpaired electron's spin density across the molecule, effectively mapping the singly occupied molecular orbital (SOMO) and identifying the atoms most involved in the radical character. rsc.orgpsu.edu

Interactive Data Table: Hypothetical EPR Parameters for a Radical Cation

This table outlines plausible EPR data for the radical cation of this compound.

| Parameter | Nucleus | Hypothetical Value | Interpretation |

| g-value | - | 2.0035 | Typical for a π-type organic radical. |

| Hyperfine Coupling (a) | ¹⁹F | 8.5 G | Indicates significant spin density on or near the fluorine atom. |

| Hyperfine Coupling (a) | ¹H (methoxy) | 1.2 G | Shows some delocalization of the unpaired electron onto the methoxy group. |

| Hyperfine Coupling (a) | ¹H (isopropyl CH) | 3.0 G | Suggests delocalization onto the isopropyl group. |

| Hyperfine Coupling (a) | ¹H (aromatic) | 2.5 - 4.5 G | The specific values for each aromatic proton would reveal the shape of the SOMO. |

Future Research Directions and Emerging Methodologies for Fluorinated Aromatic Compounds

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for Fluorinated Arenes

The synthesis of complex fluorinated molecules often involves navigating intricate reaction landscapes with multiple potential outcomes. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process by predicting reaction outcomes with high accuracy. chemcopilot.comeurekalert.org These technologies can analyze vast datasets of chemical reactions to identify patterns and build predictive models, reducing the need for extensive and time-consuming experimental screening. chemcopilot.comchemai.io

Traditionally, predicting the outcomes of chemical reactions depended heavily on the domain knowledge and intuition of chemists. chemcopilot.com However, the complexity of variables—including reactants, solvents, catalysts, and temperature—makes this a challenging task prone to human bias. chemcopilot.com AI models, particularly deep learning and graph neural networks, can process this multi-dimensional data to predict major products, identify potential side reactions, and even suggest optimal reaction conditions. chemcopilot.comijsetpub.com

For the synthesis of fluorinated arenes, ML algorithms can be trained on large databases of existing fluorination reactions, such as those from the US Patent and Trademark Office (USPTO). stanford.edunih.gov By representing molecules as graphs or SMILES strings, these models can learn the subtle electronic and steric effects that govern reactivity and regioselectivity in fluorination and functionalization reactions. stanford.edu For instance, a model could predict the most likely site of C-H functionalization on a complex aryl fluoride or suggest the best catalyst-ligand combination for a specific cross-coupling reaction. appliedclinicaltrialsonline.com A key advantage is the ability to predict yields for reactions involving starting materials that have not yet been synthesized, minimizing the waste of valuable resources. eurekalert.org

Table 1: Applications of AI/ML in Fluorinated Arene Synthesis

| Application Area | Description | Potential Impact |

| Reaction Outcome Prediction | Predicts the major product, by-products, and yield of a reaction under specific conditions. nih.gov | Reduces the number of screening experiments, saving time and resources. chemcopilot.com |

| Retrosynthesis Planning | Suggests potential synthetic routes to a target molecule by working backward from the product. stanford.edu | Accelerates the discovery of novel and efficient synthetic pathways. |

| Condition Optimization | Identifies optimal reaction conditions (e.g., catalyst, solvent, temperature) for maximizing yield and selectivity. chemcopilot.com | Improves reaction efficiency and reduces waste. |

| Catalyst Design | Aids in the design of new catalysts with enhanced activity and selectivity for specific fluorination reactions. | Facilitates the development of novel and more effective catalytic systems. |

Flow Chemistry Approaches for Scalable Synthesis of 1-fluoro-2-methoxy-3-(propan-2-yl)benzene

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than a batch-wise process, has emerged as a powerful technology for the synthesis of organic compounds. beilstein-journals.orgspirochem.com This methodology offers significant advantages over traditional batch processing, including precise control over reaction parameters (temperature, pressure, and reaction time), enhanced safety, improved scalability, and greater efficiency. beilstein-journals.orgspirochem.com These benefits are particularly relevant for fluorination reactions, which often involve hazardous reagents and highly exothermic processes. beilstein-journals.orgvapourtec.com

The scalable synthesis of specific targets like this compound can be significantly improved using flow chemistry. Microreactors provide a large surface-area-to-volume ratio, enabling efficient heat transfer and precise temperature control, which is crucial for managing the exothermicity of direct fluorination reactions and minimizing the formation of by-products. beilstein-journals.orgresearchgate.net The contained environment of a flow reactor also enhances safety when handling toxic and corrosive fluorinating agents like fluorine gas. vapourtec.com

Table 2: Comparison of Batch vs. Flow Synthesis for Fluorinated Aromatics

| Parameter | Batch Synthesis | Flow Synthesis |

| Process Control | Difficult to control temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, and residence time. beilstein-journals.org |

| Safety | Handling of hazardous reagents and exothermic reactions can be risky. | Enhanced safety due to small reaction volumes and contained systems. vapourtec.com |

| Scalability | Scaling up can be challenging and non-linear. | Easily scalable by running the system for longer periods or using parallel reactors. spirochem.com |

| Efficiency | Often involves multiple steps with isolation and purification of intermediates. | Integration of multiple steps reduces processing time and waste. spirochem.com |

| Reproducibility | Can vary between batches. | High reproducibility due to consistent reaction conditions. |

Photoredox Catalysis and Electrochemistry in the Functionalization of Aryl Fluorides

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making the direct functionalization of aryl fluorides a significant challenge. rsc.org Traditional methods often require harsh conditions that are incompatible with many functional groups. 20.210.105 Photoredox catalysis and electrochemistry have emerged as powerful and mild strategies for activating inert C-F bonds, enabling new transformations under ambient conditions. rsc.orgthieme-connect.de

Photoredox Catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in bond-forming reactions. researchgate.netnih.gov This approach can activate aryl fluorides to form aryl radicals under exceptionally mild conditions. researchgate.net For example, photoredox catalysis has been successfully combined with transition metal catalysis (dual catalysis) to achieve challenging C-H functionalization reactions. nih.gov In these systems, a photocatalyst absorbs light and engages in an electron transfer event to generate an aryl radical from an aryl fluoride, which then enters a transition metal catalytic cycle to form new C-C or C-heteroatom bonds. researchgate.net This strategy has been used for late-stage fluorination and the coupling of perfluoroarenes with C-H bonds of another arene to create multifluorinated biaryls. researchgate.netacs.org

Electrochemistry offers another powerful method for activating C-F bonds through controlled reduction or oxidation. rsc.orgnih.gov By applying an electrical potential, aryl fluorides can be reduced at the cathode to form aryl radical anions, which then fragment to release a fluoride ion and generate the key aryl radical intermediate. rsc.orgrsc.org This electrochemically generated radical can then be trapped by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions. rsc.org This method has been successfully applied to the defluorinative sulfoximination and N-arylation of unactivated aryl fluorides at room temperature, transformations that are difficult to achieve with conventional methods. rsc.org The inherent tunability of electrochemistry allows for high selectivity, and the avoidance of chemical oxidants and reductants makes it a greener alternative. nih.gov

Both photoredox catalysis and electrochemistry provide access to unique reactivity manifolds for aryl fluorides, enabling the development of novel functionalization reactions that tolerate a wide range of functional groups, which is crucial for applications in drug discovery and materials science. researchgate.netrsc.org

Development of Novel Catalytic Systems for Selective Transformations